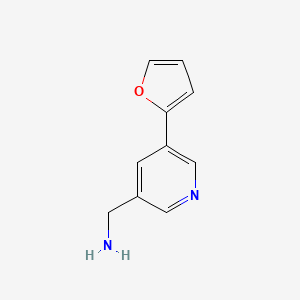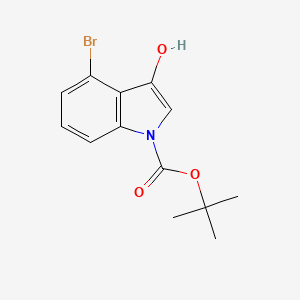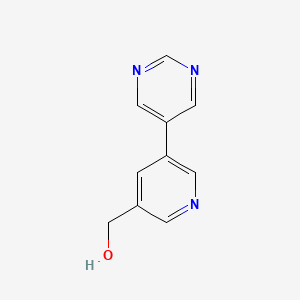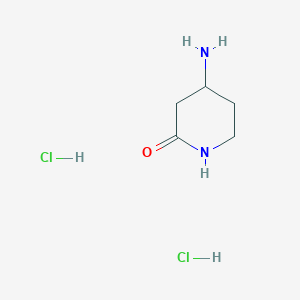![molecular formula C14H23NO5 B1528054 Ácido 7-(terc-butoxicarbonil)-2-oxa-7-azaspiro[4.5]decano-3-carboxílico CAS No. 1160246-92-3](/img/structure/B1528054.png)
Ácido 7-(terc-butoxicarbonil)-2-oxa-7-azaspiro[4.5]decano-3-carboxílico
Descripción general
Descripción
The compound “7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid” is a complex organic molecule. It contains a spirocyclic structure (a structure where two rings share a single atom), an ester group (tert-butoxycarbonyl), and a carboxylic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the spirocyclic structure, followed by the introduction of the ester and carboxylic acid groups. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, often used to protect amines .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a spirocyclic ring, an oxygen atom (from the oxa- group), a nitrogen atom (from the aza- group), a tert-butoxycarbonyl group, and a carboxylic acid group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid could undergo reactions such as esterification or amide formation. The tert-butoxycarbonyl group could be removed under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in the compound being acidic. The spirocyclic structure could influence the compound’s conformation and stability .Mecanismo De Acción
The mechanism of action of 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid is not fully understood. However, it is thought to be involved in the formation of a variety of chemical bonds, such as ester bonds, amide bonds, and ether bonds. Additionally, it is thought to be involved in the formation of various types of polymers, such as polyesters and polyamides.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid are not yet fully understood. However, it is known that it can interact with proteins, enzymes, and other biological molecules. It is also thought to be involved in the regulation of gene expression, as well as in the formation of new materials, such as polymers and nanomaterials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and can be used in a variety of reactions and applications. Additionally, it is relatively stable and non-toxic, making it a safe reagent for laboratory use. However, it is not as widely used as other reagents, and its mechanism of action is not fully understood.
Direcciones Futuras
The potential future directions for 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid include further exploration of its biochemical and physiological effects, as well as its potential applications in the development of new materials. Additionally, further research could be conducted into the mechanism of action of 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid, as well as its potential use in the synthesis of new drugs and other compounds. Finally, further research could be conducted into the advantages and limitations of using 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid in laboratory experiments.
Aplicaciones Científicas De Investigación
Descubrimiento y desarrollo de fármacos
Los compuestos cíclicos, como el ácido 7-(terc-butoxicarbonil)-2-oxa-7-azaspiro[4.5]decano-3-carboxílico, son valiosos en la investigación farmacéutica por sus estructuras tridimensionales únicas, que pueden interactuar con varios objetivos biológicos. Se utilizan en el desarrollo de fármacos con propiedades antidiabéticas, anticancerígenas y anti-Alzheimer debido a su capacidad de adaptarse a muchos objetivos biológicos .
Propiedades antioxidantes
Estos compuestos también pueden servir como antioxidantes, previniendo el daño causado por las especies reactivas del oxígeno (ROS) y las especies reactivas del nitrógeno (RNS), lo cual es crucial en el desarrollo de terapias para enfermedades relacionadas con el estrés oxidativo .
Inhibidores de la interacción proteína/proteína
Los andamios espirocíclicos se utilizan en inhibidores de moléculas pequeñas que interrumpen las interacciones proteína/proteína, como la interacción MDM2/p53 en las células cancerosas, lo que lleva al desarrollo de posibles terapias contra el cáncer .
Síntesis enantioselectiva
La síntesis enantioselectiva de espirociclos es un área de investigación significativa debido a su presencia en productos naturales y posibles aplicaciones terapéuticas. Las propiedades 3D únicas de los compuestos cíclicos los hacen valiosos para crear sustancias enantioméricamente puras .
Perfiles de solubilidad y cinética
Los compuestos cíclicos funcionalizados se investigan por sus perfiles favorables de solubilidad y cinética, que son aplicables en la separación de actínidos menores de los lantánidos, un proceso importante en la gestión de residuos nucleares .
Metodologías sintéticas
Las nuevas rutas sintéticas para bloques de construcción cíclicos han facilitado su incorporación a moléculas bioactivas, expandiendo el rango de aplicaciones farmacológicas y permitiendo diseños de fármacos más complejos .
Actividad biológica
Los heterociclos cíclicos exhiben una actividad biológica extraordinaria, lo que los convierte en una propiedad distintiva de varios compuestos naturales y sintéticos utilizados en la química farmacéutica .
Seguridad y documentación
Los perfiles de seguridad y la documentación con respecto a la manipulación y el uso de compuestos cíclicos como el ácido 7-(terc-butoxicarbonil)-2-oxa-7-azaspiro[4.5]decano-3-carboxílico son esenciales para su aplicación en la investigación científica, asegurando que cumplan con los estándares regulatorios .
Safety and Hazards
Propiedades
IUPAC Name |
9-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-9-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-6-4-5-14(8-15)7-10(11(16)17)19-9-14/h10H,4-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLXLEQWTDDMRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(OC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301163074 | |
| Record name | 7-(1,1-Dimethylethyl) 2-oxa-7-azaspiro[4.5]decane-3,7-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301163074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160246-92-3 | |
| Record name | 7-(1,1-Dimethylethyl) 2-oxa-7-azaspiro[4.5]decane-3,7-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160246-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(1,1-Dimethylethyl) 2-oxa-7-azaspiro[4.5]decane-3,7-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301163074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Oxa-1-azaspiro[3.3]heptane hemioxalate](/img/structure/B1527977.png)



![tert-Butyl 5-(3-hydroxyprop-1-yn-1-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1527987.png)

![2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1527989.png)
![2-(tert-Butyl)oxazolo[4,5-c]pyridin-7-ol](/img/structure/B1527990.png)
![(1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid](/img/structure/B1527991.png)

![4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B1527994.png)